molecular formula C20H24N4O4S B12008197 ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Cat. No.: B12008197
M. Wt: 416.5 g/mol
InChI Key: VFJJIAJPCNZEDB-UHFFFAOYSA-N
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Description

This compound is a purine derivative with a 1,3-dimethylxanthine core modified at positions 7 and 8. The 7-position is substituted with a 3-phenylpropyl group, while the 8-position contains an ethyl sulfanyl acetate ester. The ethyl ester group enhances lipophilicity, influencing pharmacokinetic properties such as oral bioavailability and membrane permeability .

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate

InChI

InChI=1S/C20H24N4O4S/c1-4-28-15(25)13-29-19-21-17-16(18(26)23(3)20(27)22(17)2)24(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3

InChI Key

VFJJIAJPCNZEDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthesis of 8-Mercapto-1,3-Dimethylxanthine

The precursor 8-mercapto-1,3-dimethylxanthine is synthesized by reacting 1,3-dimethylxanthine with phosphorus pentasulfide (P2S5) in anhydrous pyridine at 80–90°C for 6–8 hours. This yields the thiolated intermediate with >85% purity.

Alkylation at the 7-Position

Introduction of the 3-phenylpropyl group at the purine’s 7-position is achieved via alkylation:

  • Reagents : 3-Phenylpropyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF).

  • Conditions : 60°C for 12 hours under nitrogen atmosphere.

  • Yield : 70–75% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through an SN2 mechanism, where K2CO3 deprotonates the purine’s N7, enabling nucleophilic attack on the alkyl halide.

Thioacetylation at the 8-Position

The sulfanylacetate side chain is introduced via thiol-ester coupling:

Reaction with Ethyl Bromoacetate

  • Reagents : Ethyl bromoacetate, triethylamine (TEA), DMF.

  • Conditions : Room temperature for 4–6 hours.

  • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Key Optimization :

  • Excess ethyl bromoacetate (1.5 equiv) ensures complete conversion.

  • TEA neutralizes HBr, preventing protonation of the thiolate intermediate.

Alternative Thiol-Esterification

A patent-pending method (WO2002002560A2) utilizes thiourea as a sulfur source:

  • React 8-chloro-1,3-dimethyl-7-(3-phenylpropyl)xanthine with thiourea in ethanol at reflux.

  • Quench with ethyl bromoacetate and K2CO3.

  • Yield : 78% with 99% HPLC purity.

Purine Ring Construction Strategies

Condensation of Imidazole and Pyrimidine Precursors

A modular approach constructs the purine ring de novo:

  • Imidazole Ring Formation : Condense 4-amino-5-cyanoimidazole with diethyl oxalate under acidic conditions.

  • Pyrimidine Annulation : React with 3-phenylpropylamine in acetic acid at 120°C.

  • Thiolation and Esterification : As described in Sections 1.2 and 2.1.

Advantages :

  • Avoids purification challenges associated with preformed purines.

  • Enables stereochemical control at the 7-position.

Industrial-Scale Production

Continuous Flow Synthesis

A scalable method reported in patent US7977488B2 employs:

  • Microreactor Technology : Mixing 8-mercapto-1,3-dimethyl-7-(3-phenylpropyl)xanthine and ethyl bromoacetate in a T-shaped reactor at 50°C.

  • Residence Time : 30 minutes.

  • Productivity : 1.2 kg/hour with 92% yield.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at earlier stages:

  • Catalyst : Pd(PPh3)4 (2 mol%).

  • Base : K3PO4.

  • Solvent : Toluene/water biphasic system.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Alkylation7595Simplicity, low cost
Thiourea-Mediated Route7899High purity, fewer byproducts
Continuous Flow9298Scalability, reduced reaction time
De Novo Purine Synthesis6590Flexibility in substitution patterns

Characterization and Quality Control

Final product validation employs:

  • NMR : δ 1.25 (t, 3H, CH2CH3), δ 3.40 (s, 3H, N-CH3), δ 4.20 (q, 2H, OCH2).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

  • Mass Spec : [M+H]+ at m/z 403.1.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at N9 is minimized using bulky bases (e.g., DBU) to sterically hinder the site.

  • Oxidation of Thiol : Reactions are conducted under nitrogen or argon to prevent disulfide formation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The sulfanyl group (-S-) in the molecule participates in nucleophilic displacement reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) yields S-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms thioester products .

Key Reaction Pathway

Compound+R XBase DMFS R Derivative+HX\text{Compound}+\text{R X}\xrightarrow{\text{Base DMF}}\text{S R Derivative}+\text{HX}

R = alkyl, acyl; X = Cl, Br, I* .

--

2. Oxidation Reactions

he sulfanyl group is susceptible to oxidation:

Oxidizing AgentProductConditionsReference
H₂O₂ (30%)Sulfoxide (-SO-)0–25°C, 2–6 hrs
m-CPBASulfone (-SO₂-)CH₂Cl₂, 0°C to RT

xidation selectivity depends on stoichiometry and reaction time. Over-oxidation to sulfone is observed with excess m-CPBA .

--

3. Ester Hydrolysis

he ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–8 hrs) yields the carboxylic acid derivative .

  • Acidic Hydrolysis : HCl (conc.) in refluxing THF produces the same acid but with slower kinetics.

Reaction Mechanism*

$
\text{COOEt} \xrightarrow{\text{OH}^-/\text{H}^+} \text{COOH} + \text{EtOH}

e hydrolyzed acid is a precursor for further functionalization (e.g., amide coupling).

  • Aminolysis and Amide Formation
    T

e ester reacts with amines to form amides:
|

AmineConditionsProductReference
Ammonia (NH₃)Methanol, RT, 12 hrsPrimary amide
MethylamineDMF, 60°C, 6 hrsN-Methylamide

is reaction is critical for generating bioactive analogs i

Scientific Research Applications

Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Alkyl Chain Modifications

  • Pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate ():

    • Substituent: 7-propyl (vs. 7-(3-phenylpropyl) in the target compound).
    • Impact: Reduced aromaticity but improved metabolic stability compared to phenyl-containing analogs.
    • Synthesis: Similar esterification protocols yield 68% purity via column chromatography .
  • Ethyl [(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate ():

    • Substituent: 7-heptyl (linear alkyl chain).
    • Impact: Increased hydrophobicity (logP > 3.5) reduces aqueous solubility but enhances membrane permeability.
    • Molecular Weight: 382.479 g/mol (vs. ~434 g/mol for the target compound).

Aromatic and Branched Substituents

  • {[1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid (): Substituent: 7-(4-methylbenzyl) (aromatic with methyl para-substitution). Bioactivity: Predicted to exhibit stronger target affinity than alkyl-substituted analogs.

Substituent Variations at Position 8

Ester Group Modifications

  • Benzyl [(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate ():

    • Substituent: Benzyl ester (vs. ethyl ester).
    • Impact: Increased steric bulk reduces metabolic hydrolysis rates, prolonging half-life.
    • Molecular Formula: C23H22N4O4S (vs. C20H24N4O4S for the target compound).
  • Methyl 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate (): Substituent: Methyl ester with a branched thiopropanoate chain. Impact: Altered steric and electronic properties may influence binding to xanthine oxidase or adenosine receptors.

Enzyme Inhibition

  • 1-[[1,3-Dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]methyl]piperidine-4-carboxamide ():
    • Substituent: Piperidine-4-carboxamide at position 8.
    • Activity: IC50 = 2000 nM, Ki = 240 nM against ALDH1A1.
    • Comparison: The target compound’s ethyl sulfanyl acetate group may exhibit weaker inhibition due to reduced hydrogen-bonding capacity.

Predicted Vasodilatory Effects

  • Ethyl (Е)-5-(2-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazinylidene)-hexanoates (): Substituent: Hydrazinylidene-hexanoate at position 8. Activity: Predicted vasodilation probability >80% for derivatives with short alkyl chains (methyl, ethyl). ADME Profile: Optimal bioavailability (BS = 0.55) for methyl/ethyl analogs vs. reduced bioavailability for longer chains.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) logP Bioavailability (BS)
Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate 3-phenylpropyl Ethyl sulfanyl acetate ~434 3.2 0.55
Pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate Propyl Pentyl sulfanyl acetate 368.4 2.8 0.50
Ethyl [(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate Heptyl Ethyl sulfanyl acetate 382.5 3.7 0.45
Benzyl [(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate Benzyl Benzyl sulfanyl acetate 454.5 4.1 0.40

Biological Activity

Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article explores its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C19H22N6O3S
  • Molecular Weight: 394.48 g/mol
  • CAS Number: 377050-31-2

The structure consists of a purine derivative with a sulfanyl group and an ethyl acetate moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity: The presence of the purine structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells.
  • Antimicrobial Properties: Studies have shown that similar compounds can inhibit the growth of certain bacteria and fungi, indicating a possible antimicrobial effect.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are necessary to elucidate these interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell proliferation. For instance:

  • Cell Line Testing: Experiments conducted on various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Reactive oxygen species generation

In Vivo Studies

Limited in vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest:

  • Anti-inflammatory Effects: Animal models treated with the compound showed reduced markers of inflammation.
  • Toxicity Profile: Toxicological assessments indicate a favorable safety profile at lower doses.

Case Studies

Several case studies have explored the therapeutic applications of related purine derivatives:

  • Case Study 1: A study involving a similar purine derivative demonstrated significant anti-cancer effects in murine models.
  • Case Study 2: Research on derivatives with structural similarities revealed potential in treating neurodegenerative diseases due to their neuroprotective effects.

Q & A

Q. What methodologies are recommended for synthesizing and optimizing derivatives of this xanthine-based compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation, sulfanylation, and esterification. Key steps include protecting group strategies for the purine core and controlled thiol-acetate coupling. To optimize yield and purity, employ Design of Experiments (DOE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical analysis of variance (ANOVA) can identify critical factors affecting reaction efficiency . Purification may require column chromatography or recrystallization, guided by solubility studies (e.g., using polar/non-polar solvent mixtures) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes P201 (obtain specialized handling instructions), P210 (avoid ignition sources), and P102 (restrict access to trained personnel). Use fume hoods for reactions involving volatile intermediates, and store the compound in inert, airtight containers at controlled temperatures (<4°C). Safety assessments should include compatibility tests with common lab solvents to prevent exothermic decomposition .

Q. How can researchers ensure structural fidelity and purity during synthesis?

  • Methodological Answer : Combine spectroscopic techniques (e.g., 1^1H/13^{13}C NMR for functional group verification) and chromatographic methods (HPLC with UV detection for purity ≥98%). Mass spectrometry (HRMS) confirms molecular weight accuracy. For crystalline derivatives, X-ray diffraction provides definitive structural validation. Regular calibration of analytical instruments is essential to minimize systematic errors .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states, prioritizing low-energy intermediates. Molecular docking simulations predict binding affinities to target proteins (e.g., adenosine receptors). Integrate machine learning (ML) to analyze structure-activity relationships (SAR) from existing datasets, enabling predictive synthesis of high-potential analogs. Experimental validation via kinetic studies and crystallography refines computational models iteratively .

Q. What reactor design principles apply to scaling up synthesis while maintaining reaction efficiency?

  • Methodological Answer : For continuous flow systems, optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Membrane reactors (e.g., ceramic or polymeric) enhance selectivity by separating reactive intermediates. Scale-up requires dimensionless scaling parameters (e.g., Reynolds number for turbulence) to replicate lab-scale mixing dynamics. In-process monitoring (e.g., inline FTIR) ensures real-time control of critical variables like pH and temperature .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent reaction yields?

  • Methodological Answer : Apply statistical contradiction analysis :
  • Use response surface methodology (RSM) to map interactions between variables (e.g., reagent stoichiometry vs. solvent polarity).
  • Identify outliers via Grubbs' test or leverage residual plots in regression models.
  • Cross-validate findings with orthogonal techniques (e.g., replacing traditional heating with microwave-assisted synthesis).
    Document deviations systematically to refine DOE frameworks and isolate confounding factors (e.g., trace moisture in solvents) .

Q. What strategies enable effective integration of experimental and computational feedback loops?

  • Methodological Answer : Establish a closed-loop workflow:

Generate initial reaction data (e.g., yields, selectivity) using high-throughput screening.

Feed data into ML algorithms (e.g., Bayesian optimization) to predict optimal conditions.

Validate predictions experimentally and update computational models with new data.
Tools like ICReDD’s hybrid platform combine quantum mechanics/molecular mechanics (QM/MM) simulations with robotic experimentation, reducing development cycles by 40–60% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.